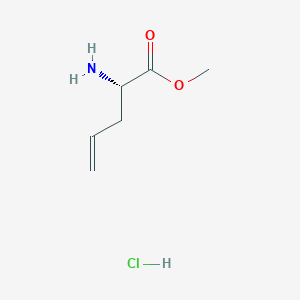

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride

Overview

Description

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride (CAS: 173723-62-1) is a chiral amino acid ester derivative characterized by a pent-4-enoic acid backbone, a methyl ester group, and a hydrochloride salt. This compound is widely utilized in organic synthesis and pharmaceutical research as a building block due to its reactive α-amino ester moiety and stereochemical specificity . With a purity of 97% (HPLC), it is commercially available under catalog number QN-7224 (MFCD22689194) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: In industrial settings, the production of amino acid methyl ester hydrochlorides, including this compound, often involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly used .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride undergoes various chemical

Biological Activity

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride, also known as methyl (S)-2-amino-4-pentenoate hydrochloride, is an amino acid derivative with notable biological activities. This compound is characterized by its chiral center and the presence of an amino group, which allows it to interact with various biological targets, making it significant in biochemical research and applications.

- Chemical Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.61798 g/mol

- CAS Number : 173723-62-1

- Structural Characteristics : The compound features a pentene backbone with an amino group at the second carbon position and a methyl ester functional group.

This compound exhibits its biological activity primarily through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Ionic Interactions : The compound can participate in ionic interactions, enhancing its binding affinity to target proteins.

- Hydrolysis : Upon hydrolysis, the ester group releases the active amino acid, which may engage in various metabolic pathways.

Biological Activities

The compound has been studied for several biological activities:

- Neurotransmitter Modulation : It has been implicated in modulating neurotransmitter systems, particularly in relation to glutamate receptors.

- Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain under investigation.

- Cell Cycle Regulation : Studies suggest involvement in regulating cell cycle processes, potentially influencing apoptosis and cellular proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Modulation

A study published in Journal of Neurochemistry explored the effects of (S)-2-amino-pent-4-enoic acid methyl ester on glutamate receptors. The findings indicated that the compound enhances the binding affinity of glutamate at NMDA receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In a research article from Antimicrobial Agents and Chemotherapy, (S)-2-amino-pent-4-enoic acid methyl ester was tested against various bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Applications in Research

This compound is utilized in various fields:

- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting neurological disorders.

- Biochemical Research : In studies focusing on amino acid metabolism and receptor interactions.

- Synthetic Chemistry : As an intermediate in the synthesis of more complex organic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Intermediate in Drug Synthesis

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the production of Aliskiren, a renin inhibitor developed for treating hypertension and other cardiovascular diseases. The compound's enantiomerically enriched form is crucial for the efficacy and safety profiles of such drugs, as stereochemistry plays a vital role in biological activity .

1.2. Antimicrobial Properties

Recent studies have indicated that derivatives of (S)-2-amino-pent-4-enoic acid exhibit antimicrobial activities. For instance, related compounds have shown weak inhibition against bacteria such as Bacillus subtilis and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents . This highlights the compound's relevance in addressing antibiotic resistance through novel therapeutic avenues.

Biochemical Research Applications

2.1. Enzyme Substrate Studies

This compound can act as a substrate for various enzymes, making it useful in biochemical assays to study enzyme kinetics and mechanisms. Its structural features allow researchers to investigate how modifications to the compound affect enzyme activity, providing insights into enzyme-substrate interactions .

2.2. Neurotransmitter Research

The compound's structural similarity to amino acids positions it as a candidate for studying neurotransmitter pathways, particularly in neurobiology research. Investigations into its effects on neurotransmitter release could contribute to understanding neurological disorders and developing potential treatments .

Synthesis and Characterization

3.1. Synthetic Routes

The synthesis of this compound typically involves stereoselective methods that enhance its enantiomeric purity. Various synthetic approaches utilize chiral auxiliaries or enzymatic processes for obtaining the desired stereochemistry, which is critical for its biological applications .

3.2. Characterization Techniques

Characterization of this compound often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. These analytical methods are essential for ensuring that synthesized compounds meet the required specifications for research and pharmaceutical applications .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example, a similar compound, (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid, is synthesized using methanol, hydrogen gas, and palladium catalysts for hydrogenation, followed by purification via recrystallization in solvents like acetic acid or ethyl acetate . Key parameters include maintaining inert atmospheres (e.g., nitrogen), reaction temperatures between 0–25°C, and pH adjustments to stabilize intermediates.

Q. How is the stereochemical purity of the (S)-enantiomer validated during synthesis?

- Methodological Answer : Chiral purity is confirmed using polarimetry or chiral HPLC. For structurally related compounds, such as ethyl glycylmethioninate hydrochloride, chiral columns (e.g., Chiralpak® IA) with mobile phases like hexane:isopropanol (90:10) are employed to resolve enantiomers. Retention times and optical rotation values ([α]D) are compared to reference standards .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C), FT-IR, and mass spectrometry (ESI-MS) is standard. For example, GC/MS analysis of methyl ester derivatives (e.g., 8-methoxy octanoic acid methyl ester) provides insights into functional groups and molecular fragmentation patterns . Elemental analysis (C, H, N, Cl) further confirms stoichiometric ratios .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Hydrochloride salts are hygroscopic; desiccants like silica gel are recommended. Avoid exposure to moisture or acidic/alkaline vapors, as these may hydrolyze the ester or amino groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yields often arise from variations in reaction scales, solvent purity, or catalyst activity. For instance, hydrogenation efficiency in similar syntheses (e.g., (4aR)-pyrrolo[1,2-b]pyridazine derivatives) depends on catalyst loading (5–10% Pd/C) and hydrogen pressure (1–3 atm). Systematic optimization using Design of Experiments (DoE) can identify critical factors .

Q. What strategies ensure reproducibility in chiral synthesis under industrial-scale conditions?

- Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Rhodium-BINAP complexes) enhance reproducibility. For example, scaling up peptide derivatives requires strict control of residence time and temperature gradients. Process Analytical Technology (PAT) tools monitor reaction progress in real-time .

Q. How is the compound’s stability assessed under physiological conditions for bioactivity studies?

- Methodological Answer : Stability is tested via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and LC-MS analysis. For ester-containing analogs (e.g., acyclovir L-leucinate), hydrolysis rates in PBS (pH 7.4) at 37°C are quantified to predict in vivo behavior .

Q. What advanced purification techniques are suitable for removing trace impurities?

- Methodological Answer : Preparative HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) resolves closely related impurities. For example, residual solvents like ethyl acetate or methanol are removed via high-vacuum distillation (<0.1 mbar) .

Q. How can researchers validate analytical methods for this compound under ICH guidelines?

- Methodological Answer : Follow ICH Q2(R1) for validation parameters:

- Specificity : No interference from degradation products (tested via forced degradation).

- Linearity : R² ≥ 0.998 over 50–150% of target concentration.

- Accuracy : Spike-and-recovery experiments (98–102%).

- Precision : RSD ≤ 2% for intraday/interday replicates .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets, such as amino acid transporters or enzymes .

Q. Tables of Key Data

Table 1 : Representative Physicochemical Properties

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 181.62 g/mol | |

| Melting Point | 160–165°C (decomposes) | |

| logP (Predicted) | 1.2 |

Table 2 : Common Synthetic Impurities and Resolutions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Variants

- (2S)-2-Amino-pent-4-enoic Acid Ethyl Ester Hydrochloride (CAS: 117770-60-2): This ethyl ester analog replaces the methyl group with an ethyl, altering lipophilicity and metabolic stability. The molecular formula (C₇H₁₄ClNO₂) and weight (179.65 g/mol) are identical to the methyl ester due to the ethyl group compensating for the methyl substitution . The ethyl variant exhibits marginally higher boiling points (predicted: 160.3°C vs. ~150°C for methyl) and enhanced solubility in organic solvents, making it preferable for certain synthetic applications .

- (R)-2-Amino-pent-4-enoic Acid Ethyl Ester Hydrochloride (CAS: 743442-77-5): The R-configured enantiomer shares the same molecular formula (C₇H₁₄ClNO₂) but differs in stereochemistry, leading to distinct biological interactions. For example, enzymatic resolution studies show that the S-isomer is more reactive in peptide coupling reactions .

Substituted Amino Acid Esters

- The allyl substituent increases electrophilicity, enabling thiol-ene click reactions, unlike the unsubstituted target compound .

- 2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric Acid Ethyl Ester Hydrochloride (CAS: 1397000-76-8): With a methylsulfanyl group and acetylamino side chain (C₉H₁₉ClN₂O₃S), this derivative demonstrates enhanced metal-chelating properties, useful in catalytic applications. Its molecular weight (270.78 g/mol) and complexity limit its membrane permeability compared to simpler esters like the target compound .

Aromatic and Heterocyclic Derivatives

- (R)-Amino-(4-hydroxyphenyl)acetic Acid Methyl Ester Hydrochloride (CAS: 57591-61-4): The 4-hydroxyphenyl group introduces aromaticity and hydrogen-bonding capacity (C₉H₁₂ClNO₃), enabling interactions with biological targets like enzyme active sites. This contrasts with the aliphatic nature of the target compound, which is more suited for non-polar environments .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Configuration | Key Features |

|---|---|---|---|---|---|---|

| (S)-2-Amino-pent-4-enoic acid methyl ester HCl | 173723-62-1 | C₆H₁₂ClNO₂ | 179.65 | 97% | S | Methyl ester, unsubstituted |

| (2S)-Ethyl ester HCl | 117770-60-2 | C₇H₁₄ClNO₂ | 179.65 | 98% | S | Ethyl ester, higher lipophilicity |

| (R)-Ethyl ester HCl | 743442-77-5 | C₇H₁₄ClNO₂ | 179.65 | – | R | R-configuration, lower reactivity |

| S-AllylGlyEt HCl | 89105-35-1 | C₇H₁₃NO₂·HCl | 179.65 | – | S | Allyl group for click chemistry |

| 4-Hydroxyphenyl derivative HCl | 57591-61-4 | C₉H₁₂ClNO₃ | 217.65 | – | R | Aromatic, hydrogen-bonding |

Analytical Characterization

- GC-MS analysis (e.g., ) is commonly employed for methyl esters, but the amino group in the target compound necessitates derivatization (e.g., silylation) to improve volatility .

Pharmacological Potential

Properties

IUPAC Name |

methyl (2S)-2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAMFLUXPVNV-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.